Disodium folinate

Vue d'ensemble

Description

Disodium folinate, also known as leucovorin, is a medication primarily used in cancer treatment and as an antidote to folic acid antagonists. It is an active form of folic acid, specifically a diastereoisomer of 5-formyl tetrahydrofolic acid. This compound plays a critical role in enhancing the efficacy of certain chemotherapy drugs and protecting normal cells from damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of disodium folinate involves the exchange of positive ions with a sodium ion-exchange material. The process starts with an alkaline-earth metal salt of folinate as the raw material. This material undergoes ion exchange to obtain this compound. The solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be mild and controllable, making it easy to operate and requiring low equipment conditions. This method is beneficial for industrialized production and ensures the quality of the active pharmaceutical ingredient .

Analyse Des Réactions Chimiques

Types of Reactions: Disodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its therapeutic applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of reducing agents, this compound can be converted into its active form, tetrahydrofolate, which is crucial for DNA synthesis and repair .

Applications De Recherche Scientifique

2.1. Chemotherapy Enhancement

Disodium folinate is most commonly used in conjunction with 5-FU for the treatment of colorectal cancer and other solid tumors. The combination has been shown to improve response rates and survival outcomes compared to 5-FU alone.

Table 1: Clinical Efficacy of this compound with 5-FU

| Study Reference | Patient Population | Treatment Regimen | Median Progression-Free Survival (months) | Overall Response Rate (%) |

|---|---|---|---|---|

| mCRC patients | Na-Lv + 5-FU | 20.3 | 46 | |

| Various cancers | Ca-FA + 5-FU | 12.8 | 39 |

The table illustrates that patients receiving sodium levofolinate combined with 5-FU had a significantly longer progression-free survival compared to those treated with calcium folinate.

2.2. Mitigation of Methotrexate Toxicity

This compound serves as a rescue agent in cases of methotrexate overdose or high-dose methotrexate therapy. By replenishing intracellular folate pools, it helps counteract the toxic effects associated with methotrexate administration.

Case Study: Methotrexate Overdose

- A clinical case reported successful recovery from severe toxicity following high-dose methotrexate treatment when this compound was administered promptly, demonstrating its critical role in managing drug-related toxicity .

Pharmacokinetics and Tolerability

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics when administered intravenously. A study involving healthy participants indicated that pharmacokinetic parameters such as maximum concentration () and area under the curve () increased proportionally with dosage .

Table 2: Pharmacokinetic Parameters of this compound

| Dose (mg/m²) | (µg/mL) | (µg h/mL) | Half-life (h) |

|---|---|---|---|

| 20 | 5.18 | 25.85 | 8.77 |

| 200 | 47.80 | 194.53 | 7.64 |

| 300 | 69.93 | 355.26 | 9.08 |

The tolerability profile indicated mild adverse events, primarily localized reactions at the injection site and transient neurological symptoms .

Innovations in Formulation

Recent advancements have introduced disodium levofolinate as a more soluble alternative to calcium folinate, allowing for simultaneous infusion with fluoropyrimidines without the risk of precipitation that can lead to catheter obstruction . This innovation enhances patient safety and simplifies administration protocols.

Mécanisme D'action

At the core of disodium folinate’s mechanism is its relationship with folic acid metabolism. Folic acid, or vitamin B9, is crucial for various bodily functions, including DNA synthesis and repair, cell division, and growth. This compound bypasses the blockade created by certain chemotherapy drugs, such as methotrexate, by directly providing the body with a form of folate that can be readily transformed into tetrahydrofolate and other active derivatives. This allows for the continuation of vital folate-dependent processes in cells .

In cancer therapy, this compound enhances the binding of 5-fluorouracil to the enzyme thymidylate synthase, increasing the drug’s cytotoxicity against cancer cells. This synergistic effect has proven beneficial in treating various types of cancer, including colorectal cancer .

Comparaison Avec Des Composés Similaires

Disodium folinate is often compared with other folate analogs, such as calcium folinate (calcium leucovorin). Both compounds are used to counteract the toxic effects of folic acid antagonists and enhance the efficacy of chemotherapy drugs. this compound has higher solubility, allowing it to be safely mixed with 5-fluorouracil in a single pump without the risk of precipitation and catheter occlusion .

Other similar compounds include levoleucovorin, which is the enantiomerically active form of folinic acid. Levoleucovorin contains only the pharmacologically active levo-isomer, whereas commercially available leucovorin is a racemic mixture of both dextrorotary and levorotary isomers .

Conclusion

This compound is a versatile compound with significant applications in cancer therapy and scientific research. Its ability to enhance the efficacy of chemotherapy drugs and protect normal cells from damage makes it a valuable tool in medical treatments. Additionally, its unique properties and higher solubility compared to similar compounds highlight its importance in various therapeutic and research settings.

Propriétés

Numéro CAS |

163254-40-8 |

|---|---|

Formule moléculaire |

C20H21N7Na2O7 |

Poids moléculaire |

517.4 g/mol |

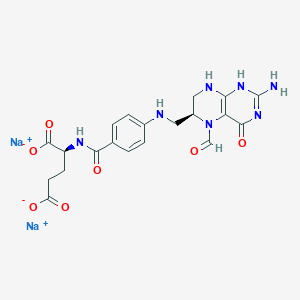

Nom IUPAC |

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |

Clé InChI |

FSDMNNPYPVJNAT-RIWFDJIXSA-L |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Levoleucovorin disodium; Disodium levofolinate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.